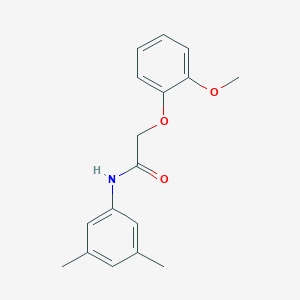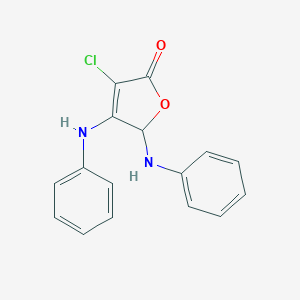![molecular formula C22H20N2O5 B259090 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid CAS No. 5567-36-2](/img/structure/B259090.png)
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. Adenosine is a signaling molecule that plays a crucial role in regulating various physiological processes in the body. Adenosine receptors are G protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. The adenosine A1 receptor is one of the four subtypes of adenosine receptors and is mainly found in the brain, heart, and kidney.
Mécanisme D'action
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid acts as a competitive antagonist of the adenosine A1 receptor by binding to the receptor and preventing adenosine from binding. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This compound blocks the inhibitory effect of adenosine on cAMP levels, leading to an increase in cAMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different tissues and organs. In the brain, this compound has been shown to increase the release of acetylcholine and dopamine, leading to improved cognitive function and memory. This compound has also been shown to have cardioprotective effects by reducing ischemia-reperfusion injury and improving myocardial function.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has several advantages as a research tool, including its high selectivity and potency for the adenosine A1 receptor, which allows for specific targeting of this receptor subtype. However, this compound has some limitations, including its poor solubility in water and its short half-life in vivo, which may limit its use in certain experimental settings.
Orientations Futures
Future research on 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid could focus on developing new analogs with improved pharmacokinetic properties and selectivity for the adenosine A1 receptor. This compound could also be used in combination with other drugs or therapies to investigate its potential therapeutic applications in various diseases and conditions, such as Alzheimer's disease, Parkinson's disease, and cardiovascular disease. Additionally, further studies could explore the role of adenosine A1 receptors in the regulation of immune function and inflammation.
Méthodes De Synthèse
The synthesis of 3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid involves the reaction of 1,3-diphenyl-2-propen-1-one with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-phenethylcarbonyl chloride to obtain the final product, this compound.
Applications De Recherche Scientifique
3-[(2,5-Dioxo-1-phenyl-pyrrolidin-3-yl)-phenethyl-carbamoyl]-acrylic acid has been extensively used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological conditions. Adenosine A1 receptors are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity in the brain. This compound has been used to investigate the role of adenosine A1 receptors in the modulation of sleep-wake cycle, anxiety, and cognition.
Propriétés
Numéro CAS |
5567-36-2 |
|---|---|
Formule moléculaire |
C22H20N2O5 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(E)-4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)-(2-phenylethyl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H20N2O5/c25-19(11-12-21(27)28)23(14-13-16-7-3-1-4-8-16)18-15-20(26)24(22(18)29)17-9-5-2-6-10-17/h1-12,18H,13-15H2,(H,27,28)/b12-11+ |
Clé InChI |
KJHTUIFTMLEAMC-VAWYXSNFSA-N |
SMILES isomérique |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)/C=C/C(=O)O |
SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(CCC3=CC=CC=C3)C(=O)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-ethylbenzamide](/img/structure/B259010.png)
![N-[4-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B259012.png)
![Ethyl 2-[(3-fluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B259015.png)


![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)